Indoline-5,6-diol hydrobromide

Aqueous solubility Formulation science Hair dye chemistry

Researchers developing air-oxidative hair dyes or studying polydopamine aggregation often face inconsistent quality from generic dopamine derivatives. Indoline-5,6-diol hydrobromide (CAS 29539-03-5) is the specifically optimized salt form that enables spontaneous polymerization at alkaline pH without exogenous oxidants. • Air-oxidative polymerization at pH 8-12; no H₂O₂ required. • Dominant monomeric unit in polydopamine supramolecular aggregates. • Crystalline hydrobromide salt; stable for reliable weighing and long-term storage.

Molecular Formula C8H10BrNO2
Molecular Weight 151.16 g/mol
CAS No. 29539-03-5
Cat. No. B039452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-5,6-diol hydrobromide
CAS29539-03-5
SynonymsDIHYDROXYINDOLINE; 5,6-Dihydroxyindoline hydrobromide; DIHYDROXYINDOLINEHYDROBROMIDE; 1H-Indole-5,6-diol,2,3-dihydro-; 2,3-dihydro-1H-Indole-5,6-diol; 5,6-Indolinediol; Leucodopaminechrome; Leucodopaminochrome
Molecular FormulaC8H10BrNO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C21)O)O.Br
InChIInChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
InChIKeyTXMQOPNBBITFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-5,6-diol hydrobromide – Product Overview


Indoline-5,6-diol hydrobromide (CAS 29539-03-5; synonymously 5,6-dihydroxyindoline hydrobromide, leukoaminochrome, or leucodopaminochrome) is the hydrobromide salt of a reduced indole derivative bearing catechol-like hydroxyl groups at the 5- and 6-positions of the saturated 2,3-dihydro-1H-indole scaffold [1]. It occurs as a white to off-white crystalline solid with a melting point exceeding 212 °C (decomposition) and a molecular formula of C₈H₁₀BrNO₂ (MW = 232.07 g mol⁻¹) . The compound is an established intermediate in the oxidative metabolism of dopamine—formed via intramolecular cyclization of dopamine-o-quinone—and serves as the immediate precursor to dopaminochrome (6-hydroxy-3H-indol-5-one) [2]. Its dual hydroxyl functionality and the saturated indoline ring confer a distinct redox profile, aqueous solubility, and storage stability that differentiate it from the fully aromatic analog 5,6-dihydroxyindole (DHI) [3].

Indoline-5,6-diol hydrobromide – Why Substitutes Fall Short


Indoline-5,6-diol occupies a unique biochemical and physicochemical niche that defeats casual interchange with its nearest structural neighbors. The saturated 2,3-bond of the indoline ring fundamentally alters redox behavior relative to the fully aromatic 5,6-dihydroxyindole (DHI): indoline-5,6-diol is more readily oxidized in alkaline media and can undergo air-oxidative polymerization without an exogenous oxidant, a property exploited in oxidative hair dye formulations where DHI requires an added oxidizing agent [1]. The hydrobromide counterion is not interchangeable with the hydrochloride salt for all applications, as the HBr salt enables direct crystallization from the aqueous ether-cleavage reaction mixture—a process patent specifically optimizes this salt form for manufacturing efficiency . Furthermore, indoline-5,6-diol serves as the dominant monomeric unit (alongside its dione derivative) in polydopamine supramolecular aggregates, a structural role that DHI does not fulfill in the same capacity [2]. Metabolically, the compound is the obligate cyclization product of dopamine-o-quinone in the dopamine oxidation cascade and functions as the direct precursor to dopaminochrome; substituting dopamine itself fails to recapitulate the reactivity of this downstream intermediate [3].

Indoline-5,6-diol hydrobromide – Comparative Evidence


Aqueous Solubility vs. DHI

Indoline-5,6-diol (as the hydrobromide salt in aqueous media) exhibits a predicted water solubility of approximately 17.5 g L⁻¹ (ALOGPS) [1], a value corroborated by an independent estimate of 17,270 mg L⁻¹ at 25 °C [2]. By contrast, the fully aromatic analog 5,6-dihydroxyindole (DHI, CAS 3131-52-0) has a predicted water solubility of only 5.78 g L⁻¹ (ALOGPS) [3]. This represents an approximately 3.0‑fold solubility advantage for the saturated indoline. The patent literature explicitly states: 'Compared with 5,6-dihydroxyindole, these compounds also have a good solubility in water' [4].

Aqueous solubility Formulation science Hair dye chemistry

Storage Stability over DHI

US Patent 5,178,637 discloses that 5,6-dihydroxyindolines, 'in particular in salt form, have particularly remarkable properties in respect of the stability on storage in the media customarily used in dyeing keratinous fibres' compared with the known 5,6-dihydroxyindole [1]. The patent further notes that the hydrobromide salt is 'particularly preferred' among the acid addition salts for this application [1]. Independent supplier data for 5,6-dihydroxyindole (DHI) characterize it as 'unstable' with a stated shelf life of only 3 days . In contrast, indoline-5,6-diol hydrobromide is stored at 2–8 °C under inert atmosphere with standard handling conditions .

Storage stability Shelf life Oxidative stability

Oxidation Susceptibility vs. Dopamine

Electrochemical studies by Winter et al. (2006) established that leucodopaminochrome (LDC, i.e., indoline-5,6-diol) 'is more easily oxidized than the parent catecholamine [dopamine] and can experience a further two-electron oxidation to form dopaminochrome (DC) (ECE mechanism)' [1]. This enhanced oxidation susceptibility is exploited in hair dyeing: the inventors of US Patent 5,178,637 found that 5,6-dihydroxyindolines 'oxidise particularly readily in alkaline solution and may be used in hair dyeing without possibly using an oxidising agent, which permits a varied range of more or less deep shades to be obtained' [2]. The two-electron oxidation converts the colorless indoline-5,6-diol to pink dopaminochrome (6-hydroxy-3H-indol-5-one), as demonstrated in the anaerobic oxidation of dopamine by iron(III) [3].

Redox chemistry Electrochemical oxidation Air-oxidative dyeing

Direct Crystallization vs. HCl Salt

US Patent 5,399,713 (Henkel KGaA) describes a process for producing 5,6-dihydroxyindolines by ether cleavage of corresponding dimethoxy precursors with aqueous hydrogen bromide, followed by 'direct crystallization from the aqueous reaction mixture' . This single-step isolation via direct crystallization from the reaction medium is specific to the hydrobromide route: the HBr serves simultaneously as the demethylating agent and the salt-forming counterion, eliminating the need for a separate salt-exchange step. The earlier US Patent 5,178,637 (L'Oréal) explicitly states that '5,6-dihydroxyindoline hydrobromide is particularly preferred' among the acid addition salts for dyeing applications [1]. Commercial suppliers offer the hydrobromide salt at purities typically ranging from 95% (LC&T) to ≥98% (HPLC) .

Process chemistry Crystallization Salt selection

Polydopamine Monomer Identity

Dreyer et al. (2012) resolved a longstanding structural debate by demonstrating through solid-state spectroscopic and crystallographic analysis that 'poly(dopamine) is not a covalent polymer but instead a supramolecular aggregate of monomers (consisting primarily of 5,6-dihydroxyindoline and its dione derivative) that are held together through a combination of charge transfer, π-stacking, and hydrogen bonding interactions' [1]. This finding directly refutes earlier models that posited a covalent polymer based on 5,6-dihydroxyindole (DHI) units. Independent membrane transport studies confirmed that polydopamine is 'a supramolecular aggregated of monomers consisting of 5,6-dihydroxyindoline and its derivative in contrast to previously proposed polymeric structure' [2].

Polydopamine Surface coating Supramolecular chemistry

Glutathione Conjugate Stability vs. Aminochrome

Human glutathione transferase M2-2 (GST M2-2) catalyzes the reductive conjugation of aminochrome (2,3-dihydroindole-5,6-dione) with glutathione to yield 4-S-glutathionyl-5,6-dihydroxyindoline with a specific activity of 148 μmol min⁻¹ mg⁻¹—the highest among tested GST isoenzymes [1]. Critically, the resulting 4-S-glutathionyl-5,6-dihydroxyindoline conjugate 'is resistant to biological oxidizing agents such as dioxygen, superoxide, and hydrogen peroxide' [2]. This contrasts sharply with the parent aminochrome, which is highly reactive toward protein adduct formation (e.g., with α-synuclein) and propagates oxidative stress through redox cycling. The conjugation product thus represents a detoxified terminal metabolite of the dopamine oxidation pathway.

Detoxication Glutathione conjugation Dopamine metabolism

Indoline-5,6-diol hydrobromide – Application Scenarios


Oxidant-Free Hair Dye Formulations

Patented by L'Oréal (US 5,178,637) and subsequently by Henkel (US 6,090,161), 5,6-dihydroxyindoline hydrobromide enables one-part, air-oxidative hair dye compositions that develop color upon exposure to atmospheric oxygen under alkaline conditions without requiring hydrogen peroxide or other chemical oxidants . The compound oxidizes in alkaline solution (pH 8–12) to form indoline-5,6-quinone species that polymerize into melanin-like pigments within the hair fiber, yielding deep shades from blonde to black without the red tinge typical of DHI-based formulations [6]. The hydrobromide salt is explicitly identified as the 'particularly preferred' form, and its superior storage stability in dyeing media directly addresses the commercial shelf-life requirements of retail hair color products .

Polydopamine Coating Research

The landmark study by Dreyer et al. (2012, Langmuir) established that polydopamine is a supramolecular aggregate whose monomeric units consist primarily of 5,6-dihydroxyindoline and its dione derivative, not a covalent polymer of 5,6-dihydroxyindole as previously assumed . For laboratories developing polydopamine-based antifouling coatings, biosensors, or drug delivery platforms, authentic indoline-5,6-diol hydrobromide serves as: (i) a reference standard for HPLC/MS quality control of dopamine polymerization reactions; (ii) a starting material for synthesizing structurally defined oligomeric models of polydopamine; and (iii) a monomer for controlled in vitro polymerization studies aimed at elucidating structure–property relationships in eumelanin-like materials .

Dopamine Metabolism Research

Indoline-5,6-diol (leukoaminochrome) is the obligate intermediate in the dopamine oxidation pathway, positioned between dopamine-o-quinone cyclization and dopaminochrome formation . In Parkinson's disease research, the compound is essential for: (i) synthesizing 4-S-glutathionyl-5,6-dihydroxyindoline, the oxidant-resistant detoxication product catalyzed by GST M2-2 with a specific activity of 148 μmol min⁻¹ mg⁻¹ [6]; (ii) studying aminochrome polymerization to neuromelanin; and (iii) preparing authentic analytical standards for LC-MS/MS quantification of dopamine oxidation products in biological matrices. The hydrobromide salt provides a stable, weighable solid form suitable for preparing calibration standards in DMSO or methanol .

Eumelanin Biomimetic Synthesis

5,6-Dihydroxyindoline hydrobromide is recognized as 'an important intermediate in the process of melanin synthesis by melanocytes in vivo, particularly an important monomer in the complex structure of eumelanin within melanin' . Its pH-dependent stability profile—stable at pH < 4, with decomposition initiating at pH 4.5 and completing within 2 h at neutral pH—provides a chemically defined window for controlled oxidative polymerization experiments [6]. Unlike 5,6-dihydroxyindole (DHI), which requires enzymatic or chemical oxidation to polymerize, the indoline scaffold undergoes spontaneous air-oxidation at alkaline pH, enabling one-pot synthesis of eumelanin-like pigments with tunable color properties for cosmetic, photovoltaic, and bioelectronic applications .

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